![molecular formula C17H16Cl2O B2932054 4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-one CAS No. 478257-61-3](/img/structure/B2932054.png)
4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-one, also known as 4-chloro-2-methylphenyl-2-butanone, is a chemical compound that is used in various scientific research applications. It is a white crystalline solid with a melting point of 97-99°C and a boiling point of 205-208°C. It is soluble in organic solvents such as chloroform, methanol, and ethanol. It is also soluble in water, with a solubility of 4.2 g/L at 25°C. 4-chloro-2-methylphenyl-2-butanone has a variety of applications in scientific research, including synthesis, mechanistic studies, and biochemical and physiological studies.
科学的研究の応用
4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-oneethylphenyl-2-butanone can be used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including benzodiazepines, benzofurans, and quinolones. It has also been used in mechanistic studies to investigate the mechanism of reactions that involve the compound. Additionally, it has been used in biochemical and physiological studies to investigate the effects of the compound on various biological systems.
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-oneethylphenyl-2-butanone is still not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed to act as an agonist of certain receptors, such as the muscarinic acetylcholine receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-oneethylphenyl-2-butanone are still not fully understood. However, it is believed to have a variety of effects on the body, including the inhibition of certain enzymes, the activation of certain receptors, and the modulation of certain cellular processes. It has also been shown to have a variety of effects on the nervous system, including the modulation of neurotransmitter release and the stimulation of certain neuronal pathways.
実験室実験の利点と制限
The advantages of using 4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-oneethylphenyl-2-butanone in laboratory experiments include its low cost, its availability, and its low toxicity. Additionally, it can be used in a variety of experiments, including synthesis, mechanistic studies, and biochemical and physiological studies. The limitations of using 4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-oneethylphenyl-2-butanone in laboratory experiments include its instability in certain solvents and its potential to cause irritation to the skin and eyes.
将来の方向性
There are a number of potential future directions for the use of 4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-oneethylphenyl-2-butanone in scientific research. These include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be conducted into its potential use as a drug delivery system, its potential use as a diagnostic tool, and its potential use in the synthesis of other compounds.
合成法
4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-oneethylphenyl-2-butanone can be synthesized by a variety of methods. One method is the reaction of 4-chlorophenylmagnesium bromide and 2-methyl-2-butanone. This reaction is carried out in a solvent such as tetrahydrofuran (THF) at room temperature. The reaction yields 4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-oneethylphenyl-2-butanone as a white solid. Another method involves the reaction of 4-chlorophenylmagnesium bromide and 2-methyl-2-butanol. This reaction is also carried out in a solvent such as THF at room temperature and yields 4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-oneethylphenyl-2-butanone as a white solid.
特性
IUPAC Name |
4-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-12(20)15(10-13-2-6-16(18)7-3-13)11-14-4-8-17(19)9-5-14/h2-9,15H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEROMXEDZGQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)Cl)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

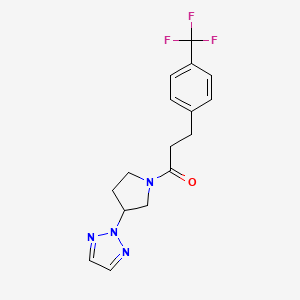
![1-Bromo-2-[(methylsulfanyl)methyl]benzene](/img/structure/B2931972.png)
![N-(1-cyanocyclohexyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide](/img/structure/B2931973.png)
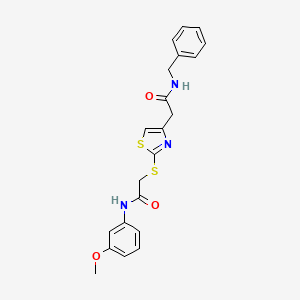
![N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2931975.png)
![2,4-bis[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-5-amine](/img/structure/B2931978.png)
![Methyl 3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B2931979.png)
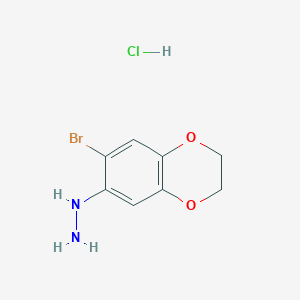
![2-bromo-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2931984.png)
![2,2-Dimethyl-1-[4-[(4-prop-2-ynylpiperazin-1-yl)methyl]piperidin-1-yl]propan-1-one](/img/structure/B2931985.png)
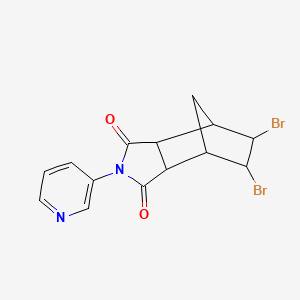
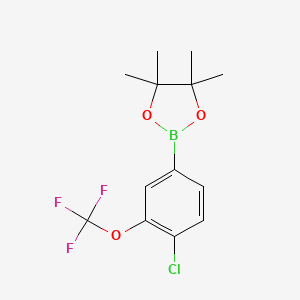
![3-chloro-N-[(2-chloropyridin-4-yl)sulfonyl]-4-methylbenzamide](/img/structure/B2931991.png)
![N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2931992.png)